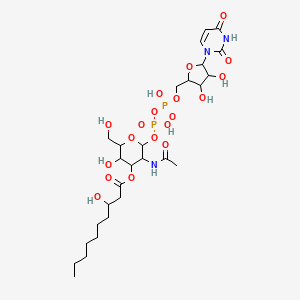
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound plays a significant role in microbial pathogenesis research, particularly in understanding the mechanisms of lipopolysaccharide biosynthesis and identifying potential drug targets to combat bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves multiple steps, starting from the basic building blocks of uridine and N-acetylglucosamine. The key steps include the acylation of N-acetylglucosamine with R-3-hydroxydecanoic acid, followed by the phosphorylation of the resulting compound to form the diphosphate linkage with uridine. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic routes that ensure scalability and cost-effectiveness. The process involves large-scale chemical synthesis with stringent quality control measures to maintain the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a crucial role in studying bacterial lipopolysaccharide biosynthesis and microbial pathogenesis.
Medicine: Investigated as a potential target for developing antibiotics against Gram-negative bacterial infections.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves its role as an intermediate in the biosynthesis of lipid A. The compound is enzymatically converted to lipid A, which is a key component of the outer membrane of Gram-negative bacteria. This process involves several enzymes, including acyltransferases and deacetylases, which catalyze the transfer of acyl groups and the removal of acetyl groups, respectively. The molecular targets and pathways involved in this process are critical for maintaining the structural integrity and function of the bacterial outer membrane.
Comparación Con Compuestos Similares
Similar compounds to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc include:
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc: Another intermediate in lipid A biosynthesis with a longer acyl chain.
UDP-2,3-diacylglucosamine: A related compound with two acyl groups attached to the glucosamine moiety.
UDP-N-acetylglucosamine: A simpler precursor in the biosynthesis pathway without the acyl group.
The uniqueness of this compound lies in its specific role in the biosynthesis of lipid A and its potential as a target for antibiotic development.
Propiedades
Fórmula molecular |
C27H45N3O19P2 |
|---|---|
Peso molecular |
777.6 g/mol |
Nombre IUPAC |
[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |
InChI |
InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |
Clave InChI |
MQPZMQHQQMJGDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



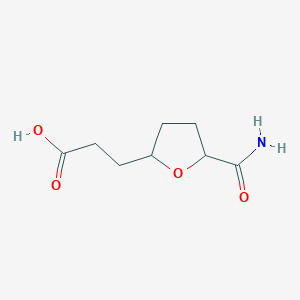
![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
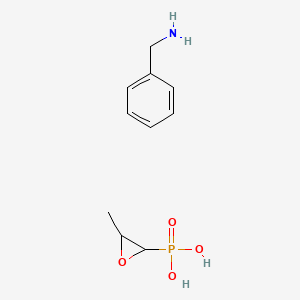
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

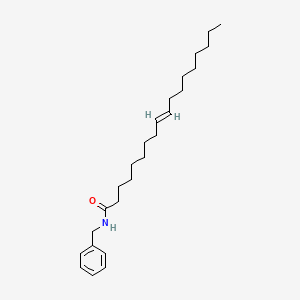
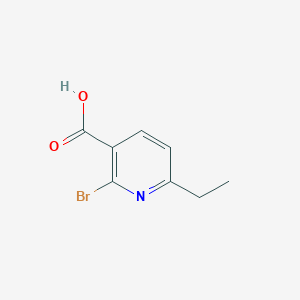
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


